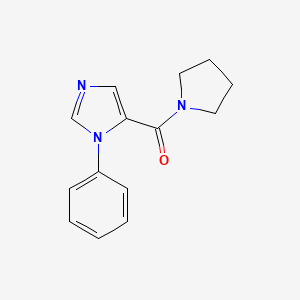
1-Benzyl-3-methyl-6-(4-methylpiperazin-1-yl)pyrimidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Benzyl-3-methyl-6-(4-methylpiperazin-1-yl)pyrimidine-2,4-dione is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential as a therapeutic agent. This compound belongs to the class of pyrimidine derivatives and has shown promising results in various scientific research studies.
Wirkmechanismus
The mechanism of action of 1-Benzyl-3-methyl-6-(4-methylpiperazin-1-yl)pyrimidine-2,4-dione is complex and involves several pathways. One of the primary mechanisms of action is the inhibition of DNA synthesis, which results in the suppression of cell growth and proliferation. This compound has also been found to inhibit the activity of various enzymes such as topoisomerases and kinases, which are involved in cell signaling pathways.
Biochemical and Physiological Effects
1-Benzyl-3-methyl-6-(4-methylpiperazin-1-yl)pyrimidine-2,4-dione has several biochemical and physiological effects that make it a potential therapeutic agent. It has been found to induce apoptosis or programmed cell death in cancer cells, which is a crucial process for the elimination of cancer cells. This compound has also been found to exhibit anti-inflammatory and antioxidant properties, which can help reduce inflammation and oxidative stress in the body.
Vorteile Und Einschränkungen Für Laborexperimente
One of the significant advantages of using 1-Benzyl-3-methyl-6-(4-methylpiperazin-1-yl)pyrimidine-2,4-dione in lab experiments is its broad-spectrum activity against various diseases. This compound has been found to be effective against several types of cancer, viruses, and fungi, making it a potential therapeutic agent for various diseases. However, one of the limitations of using this compound in lab experiments is its complex synthesis process, which can be time-consuming and expensive.
Zukünftige Richtungen
There are several future directions for the research and development of 1-Benzyl-3-methyl-6-(4-methylpiperazin-1-yl)pyrimidine-2,4-dione. One of the potential areas of research is the development of new derivatives of this compound with improved efficacy and reduced toxicity. Another area of research is the investigation of the mechanism of action of this compound in more detail to identify new targets for therapeutic intervention. Additionally, the development of new drug delivery systems for this compound can help improve its bioavailability and efficacy.
Conclusion
In conclusion, 1-Benzyl-3-methyl-6-(4-methylpiperazin-1-yl)pyrimidine-2,4-dione is a promising compound with potential applications in the field of medicinal chemistry. Its broad-spectrum activity against various diseases and its biochemical and physiological effects make it a potential therapeutic agent for various diseases. Further research and development of this compound can lead to the discovery of new drugs for the treatment of various diseases.
Synthesemethoden
The synthesis of 1-Benzyl-3-methyl-6-(4-methylpiperazin-1-yl)pyrimidine-2,4-dione is a complex process that involves several steps. One of the most commonly used methods for synthesizing this compound is the reaction of 6-amino-1-methyluracil with benzyl bromide and 4-methylpiperazine in the presence of a base such as potassium carbonate. The resulting product is then purified using various techniques such as recrystallization, column chromatography, and HPLC.
Wissenschaftliche Forschungsanwendungen
1-Benzyl-3-methyl-6-(4-methylpiperazin-1-yl)pyrimidine-2,4-dione has been extensively studied for its potential applications in the field of medicinal chemistry. Several research studies have shown that this compound exhibits significant anticancer, antifungal, and antimicrobial activities. It has also been found to be effective against various viral infections such as HIV and hepatitis B.
Eigenschaften
IUPAC Name |
1-benzyl-3-methyl-6-(4-methylpiperazin-1-yl)pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O2/c1-18-8-10-20(11-9-18)15-12-16(22)19(2)17(23)21(15)13-14-6-4-3-5-7-14/h3-7,12H,8-11,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSQRMUJVEYRJTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC(=O)N(C(=O)N2CC3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyl-3-methyl-6-(4-methylpiperazin-1-yl)pyrimidine-2,4-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![N-[1-(2-thienyl)ethyl]-acetamide](/img/structure/B7500453.png)

![N-methyl-N-[(2-methylphenyl)methyl]quinoxaline-2-carboxamide](/img/structure/B7500464.png)
![N-methyl-N-[(4-methylphenyl)methyl]quinoxaline-2-carboxamide](/img/structure/B7500469.png)
![[3-(4-Aminophenyl)-1-adamantyl]methanol](/img/structure/B7500474.png)


